Pomalidomide-PEG3-C2-NH2
Overview
Description
Pomalidomide-PEG3-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a 3-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis-targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG3-C2-NH2 involves several steps. Initially, Pomalidomide is synthesized through a reaction between nitro phthalic acid and 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent . The resulting product is then conjugated with a 3-unit PEG linker through a series of reactions, including alkylation and acylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with stringent control over reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG3-C2-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Pomalidomide-PEG3-C2-NH2 has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-PEG3-C2-NH2 exerts its effects by binding to the protein cereblon, which is part of the E3 ubiquitin ligase complex. This binding inhibits the ubiquitin ligase activity of cereblon, leading to the degradation of target proteins through the ubiquitin-proteasome system . The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling pathways regulated by the degraded proteins .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG2-NH2: This compound has a shorter PEG linker and is used in similar applications for targeted protein degradation.
Pomalidomide-PEG3-NH2 hydrochloride: This compound is similar but includes a hydrochloride salt, which may affect its solubility and reactivity.
Pomalidomide-PEG2-C2-NH2 hydrochloride: This compound has a shorter PEG linker and a hydrochloride salt, used for similar purposes.
Uniqueness
Pomalidomide-PEG3-C2-NH2 is unique due to its specific combination of a Pomalidomide-based cereblon ligand and a 3-unit PEG linker, which provides optimal properties for targeted protein degradation. Its structure allows for efficient binding and degradation of target proteins, making it a valuable tool in PROTAC technology .
Properties
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O7/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27/h1-3,16,23H,4-13,22H2,(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLUGXFCRRSPMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.